molecular formula C13H21NO B13272830 1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13272830
M. Wt: 207.31 g/mol
InChI Key: IZNITZQEEHEARZ-UHFFFAOYSA-N
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Description

1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with a molecular formula of C13H21NO. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a dimethylphenyl group attached to an amino alcohol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,6-dimethylbenzylamine with 2-methyl-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Amino-2-methylpropan-2-ol
  • 1,1-Dimethylethanolamine
  • 2-Amino-α,α-dimethylethanol
  • 2-Hydroxy-2-methyl-1-propylamine
  • 2-Hydroxyisobutylamine
  • 2-Methyl-2-hydroxypropylamine
  • 3-Amino-2-methyl-2-propanol

Uniqueness: 1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol stands out due to its specific structural features, which confer unique reactivity and interaction profiles. The presence of the dimethylphenyl group enhances its stability and provides distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-6-5-7-11(2)12(10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3

InChI Key

IZNITZQEEHEARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCC(C)(C)O

Origin of Product

United States

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